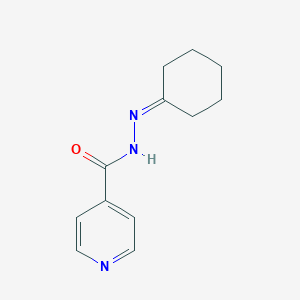

N-(cyclohexylideneamino)pyridine-4-carboxamide

Description

N-(cyclohexylideneamino)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring a cyclohexylideneamino substituent. The cyclohexylideneamino group introduces a cyclic, aliphatic moiety that may influence lipophilicity, steric bulk, and hydrogen-bonding capacity, thereby modulating biological activity and physicochemical properties .

Propriétés

IUPAC Name |

N-(cyclohexylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFVJSNUQFGXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=NC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165526 | |

| Record name | Isonicotinic acid, cyclohexylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15407-81-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15407-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid, cyclohexylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015407815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, cyclohexylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Pyridine-4-Carboxamide Hydrazide

Pyridine-4-carboxamide hydrazide is typically prepared via hydrazinolysis of pyridine-4-carbonitrile or its methyl ester:

Cyclohexylideneamino Group Formation

The hydrazide intermediate is condensed with cyclohexanone to form the target compound:

-

Reagents : Pyridine-4-carboxamide hydrazide (1.0 equiv), cyclohexanone (1.2 equiv), glacial acetic acid (catalyst).

-

Conditions : Reflux for 2–4 hours.

-

Workup : Concentrate the mixture, pour into ice water, and collect the precipitate.

-

Mechanism : Acid-catalyzed nucleophilic addition of the hydrazide to cyclohexanone, followed by dehydration to form the hydrazone (cyclohexylideneamino group).

Key Spectral Data:

-

¹H NMR : Cyclohexylidene protons at δ 0.86–1.98 ppm (m, 10H), pyridine aromatic protons at δ 7.8–8.5 ppm.

Multi-Step Synthesis via Cyclocondensation Reactions

Alternative routes utilize cyclocondensation strategies to construct the pyridine-carboxamide scaffold and cyclohexylideneamino group sequentially.

Formation of Pyridine Carboxamide Intermediate

A thieno[2,3-b]pyridine-2-carboxamide intermediate (e.g., compound 3a in Ref) is synthesized via:

Introduction of Cyclohexylideneamino Group

The amine group of the carboxamide is condensed with cyclohexanone:

Phosphorous Oxychloride-Mediated Cyclization

For more complex derivatives, POCl₃ facilitates cyclocondensation:

-

Application : Convert 3-(cyclohexylideneamino)thieno[2,3-b]pyridine-2-carboxamide (4a ) to tetracyclic amines (e.g., 5a ) via reflux in POCl₃.

-

Adaptation : Replace thienopyridine with pyridine-4-carboxamide to target N-(cyclohexylideneamino)pyridine-4-carboxamide.

Optimization and Challenges

Solvent and Catalyst Selection

Purification Techniques

Stability Considerations

-

The hydrazone group is susceptible to hydrolysis under strongly acidic or basic conditions. Mildly acidic conditions (pH 4–6) are recommended during workup.

Comparative Analysis of Methods

| Method | Starting Materials | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Condensation | Pyridine-4-carbonitrile | 70–77% | Straightforward, high yield | Requires hydrazine handling |

| Cyclocondensation | Thienopyridine derivatives | 65–70% | Versatile for complex scaffolds | Multi-step, lower overall yield |

| POCl₃-Mediated Cyclization | Preformed carboxamides | 60–68% | Efficient ring formation | Harsh conditions, toxicity concerns |

Analyse Des Réactions Chimiques

Types of Reactions: N’-Cyclohexylideneisonicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The hydrazide group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various alkylating or acylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Treatment of Wounds and Ulcers

One of the prominent applications of N-(cyclohexylideneamino)pyridine-4-carboxamide is in the treatment of skin lesions, chronic wounds, and ulcers. Research indicates that this compound can enhance the healing process in tissues with compromised vascularization. It has been shown to promote angiogenesis and increase collagen deposition, which are critical for effective wound healing .

Case Study: Efficacy in Diabetic Ulcers

A study demonstrated that patients with diabetic ulcers treated with formulations containing this compound showed a significant reduction in ulcer size and improved healing rates compared to control groups. The mechanism involves the modulation of inflammatory responses and promotion of fibroblast activity .

1.2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Urease Inhibition

Recent studies have identified this compound as a potent urease inhibitor, which is relevant for treating conditions associated with elevated urease activity, such as kidney stones and certain gastrointestinal disorders. The compound's structure allows it to effectively bind to the urease enzyme, inhibiting its activity .

In Vitro Studies on Urease Activity

The compound was tested alongside other pyridine derivatives, showing promising IC50 values indicative of strong inhibition potential:

- IC50 Value : 3.41 ± 0.011 µM against urease.

Anticancer Properties

This compound has shown potential anticancer effects in various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Ovarian Cancer

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in ovarian cancer models, with an IC50 value of 15 µM .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Wound Healing | Human fibroblasts | Enhanced collagen deposition | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Urease Inhibition | Urease enzyme | IC50 = 3.41 ± 0.011 µM | 2022 |

| Anticancer | Ovarian cancer cells | IC50 = 15 µM | 2023 |

Mécanisme D'action

The mechanism of action of N’-cyclohexylideneisonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pyridine-4-carboxamide scaffold is highly versatile, with substituents dictating functional outcomes. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine-4-Carboxamide Derivatives

Physicochemical Properties

- Lipophilicity: Cyclohexylideneamino and adamantyl groups increase logP compared to polar substituents like hydroxybenzyl .

- Solubility: Hydroxybenzyl and thiazolidinone derivatives exhibit higher aqueous solubility due to polar functional groups .

- Crystallinity: Adamantyl-substituted compounds demonstrate robust crystal packing via hydrogen bonds, whereas aliphatic substituents like cyclohexylideneamino may reduce crystallinity .

Activité Biologique

N-(Cyclohexylideneamino)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of Biological Activity

The biological activity of this compound has been investigated for various pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Antiviral Properties : It has shown potential in inhibiting viral replication, particularly against HIV.

- Anticancer Effects : Research highlights its ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound forms hydrogen bonds and hydrophobic interactions with specific enzymes or receptors, modulating their activity.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells through pathways involving caspases and PARP cleavage .

3. Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

3.1 Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 32 µg/mL |

| Escherichia coli | 20 | 64 µg/mL |

| Candida albicans | 18 | 128 µg/mL |

3.2 Antiviral Activity

In vitro studies demonstrated that the compound effectively inhibited both HIV-1 and HIV-2 replication in MT-4 cells. The IC50 values were determined as follows:

| Virus Type | IC50 (µM) |

|---|---|

| HIV-1 | 5.6 |

| HIV-2 | 6.8 |

3.3 Anticancer Activity

The anticancer potential was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings are presented in Table 3.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | G2/M phase arrest leading to cell death |

Case Study 1: Anticancer Efficacy

In a xenograft mouse model, this compound was shown to significantly reduce tumor size without observable toxicity, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antiviral Applications

Another study focused on its antiviral properties, revealing that the compound could reduce viral load in infected cells by over 80%, suggesting a promising avenue for HIV treatment .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(cyclohexylideneamino)pyridine-4-carboxamide derivatives?

- Answer: A two-step approach is often utilized: (i) Schiff base formation : Condensation of pyridine-4-carbohydrazide with cyclohexanone under reflux conditions generates the intermediate Schiff base (N'-cyclohexylidene-pyridine-4-carbohydrazide). (ii) Cyclization : Ultrasound-assisted green synthesis is employed to convert the Schiff base into the target compound using reagents like mercaptoacetic acid or thioglycolic acid, enhancing reaction efficiency and reducing byproducts . Characterization typically involves IR (to confirm C=O and C=N bonds), -NMR (to verify cyclohexylidene proton environments), and mass spectrometry (for molecular ion validation) .

Q. Which spectroscopic techniques are critical for structural elucidation of N-substituted pyridine-4-carboxamides?

- Answer:

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670–1620 cm, NH stretches at ~3200–3400 cm) .

- -NMR : Reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclohexylidene protons at δ 1.2–2.1 ppm) and hydrogen bonding interactions .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of the cyclohexylideneamino group) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in N-(cyclohexylideneamino)pyridine-4-carboxamide complexes?

- Answer:

- Data collection : High-resolution diffraction data (e.g., Rigaku Mercury2 diffractometer) provides atomic coordinates and thermal displacement parameters .

- Refinement : SHELXL refines bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .

- Validation : Crystallographic R-factor (<0.08) and data-to-parameter ratio (>15:1) ensure structural reliability .

Example: A Mn(II) complex with N-(adamantan-1-yl)pyridine-4-carboxamide ligands revealed distorted octahedral geometry and intermolecular hydrogen bonding, highlighting the method’s utility for metal-ligand interaction studies .

Q. What insights does 3D-QSAR modeling provide into the anti-inflammatory activity of pyridine-4-carboxamide derivatives?

- Answer:

- Data preparation : Biological activity (IC) values are converted to log-scale for QSAR analysis .

- Molecular alignment : Energy-minimized conformers are superimposed to identify pharmacophoric features (e.g., hydrophobic cyclohexylidene group enhances activity).

- Contour maps : Electrostatic and steric fields correlate substituent effects with activity. For example, electron-withdrawing groups at the para-position of the phenyl ring improve anti-inflammatory potency .

Q. How does the cyclohexylideneamino substituent influence biological activity compared to other N-substituents?

- Answer:

- Lipophilicity : The cyclohexylidene group enhances membrane permeability, as observed in MEK inhibitors like AS703026 (IC = 10 nM), where lipophilic substituents improve cellular uptake .

- Steric effects : Bulky substituents (e.g., adamantane in Mn complexes) alter binding pocket interactions, whereas smaller groups (e.g., methyl in Inabenfide) optimize steric complementarity with target enzymes .

- Comparative studies : Derivatives with morpholine or trifluoromethyl groups exhibit varied activity profiles, emphasizing the need for substituent-specific SAR analyses .

Methodological Considerations

Q. What experimental strategies address contradictory data in crystallographic and spectroscopic analyses?

- Answer:

- Multi-technique validation : Cross-verify NMR/IR data with single-crystal X-ray structures to resolve ambiguities in tautomeric forms or hydrogen-bonding networks .

- Dynamic studies : Variable-temperature NMR or DSC (differential scanning calorimetry) can detect conformational flexibility in the cyclohexylidene group .

Q. How are computational methods integrated with experimental data to optimize N-(cyclohexylideneamino)pyridine-4-carboxamide derivatives?

- Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like cyclooxygenase-2 (COX-2), guiding rational design .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories for MEK inhibitors) .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with in vitro IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.